Cas no 2138087-59-7 (1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate)
1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate Chemical and Physical Properties
Names and Identifiers
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- EN300-1159722
- 2138087-59-7
- 1,3-diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate
- 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate
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- Inchi: 1S/C18H30O5/c1-6-18(4,5)14-10-9-12(19)11-13(14)15(16(20)22-7-2)17(21)23-8-3/h13-15H,6-11H2,1-5H3
- InChI Key: BTPABBKDBROCSZ-UHFFFAOYSA-N
- SMILES: O=C1CCC(C(C(C(=O)OCC)C(=O)OCC)C1)C(C)(C)CC
Computed Properties
- Exact Mass: 326.20932405g/mol
- Monoisotopic Mass: 326.20932405g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 423
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 69.7Ų
1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1159722-0.05g |
2138087-59-7 | 0.05g |
$888.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-0.1g |
2138087-59-7 | 0.1g |
$930.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-0.25g |
2138087-59-7 | 0.25g |
$972.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-0.5g |
2138087-59-7 | 0.5g |
$1014.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-1.0g |
2138087-59-7 | 1g |
$1057.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-2.5g |
2138087-59-7 | 2.5g |
$2071.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-5.0g |
2138087-59-7 | 5g |
$3065.0 | 2023-06-08 | |||
| Enamine | EN300-1159722-10.0g |
2138087-59-7 | 10g |
$4545.0 | 2023-06-08 |
1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate
Introduction to 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate (CAS No. 2138087-59-7)
1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2138087-59-7, represents a class of molecules that exhibit potential applications in drug development and biochemical research. The intricate molecular framework of this compound, characterized by its diester functionality and cyclohexyl ring substitution, makes it a subject of interest for chemists and biologists exploring novel synthetic pathways and biological interactions.
The structural composition of 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate involves a propanedioate core, which is flanked by ethyl groups at the 1 and 3 positions. The presence of a cyclohexyl ring at the 2-position, further substituted with a 2-methylbutan-2-yl group, contributes to its complex stereochemistry. This arrangement not only influences the compound's solubility and reactivity but also its potential interaction with biological targets. Such structural features are often exploited in the design of molecules with specific pharmacological activities.
In recent years, there has been a surge in research focused on developing novel compounds with applications in medicinal chemistry. The CAS No. 2138087-59-7 identifier helps researchers quickly locate and reference this compound in databases and scientific literature. The synthesis of 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to construct the desired molecular framework.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery, simple yet versatile compounds like 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate can be modified through various chemical transformations to create libraries of derivatives with tailored properties. These derivatives can then be screened for biological activity using high-throughput screening (HTS) techniques. The cyclohexyl moiety, in particular, is known to enhance binding affinity and metabolic stability in drug candidates.
Recent studies have highlighted the importance of understanding the conformational dynamics of molecules like 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate in their biological environment. Computational chemistry methods, such as molecular dynamics (MD) simulations and quantum mechanical calculations, have been instrumental in predicting how these compounds interact with target proteins. For instance, the orientation of the cyclohexyl ring and the diester groups can significantly influence binding affinity and selectivity. Such insights are crucial for optimizing lead compounds during the drug development process.
The pharmaceutical industry has increasingly recognized the value of structurally diverse compounds in addressing complex diseases. 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate, with its unique structural features, represents a promising candidate for further investigation. Researchers are exploring its potential as an intermediate in synthesizing novel therapeutic agents targeting various diseases, including inflammatory disorders and neurodegenerative conditions. The diester functionality is particularly interesting because it can be hydrolyzed under physiological conditions to release active pharmacophores.
In addition to its pharmaceutical applications, this compound has shown promise in biochemical research as a tool for studying enzyme mechanisms and ligand-receptor interactions. Its complex structure provides a rich scaffold for modulating specific biological pathways. By systematically varying substituents on the cyclohexyl ring or the ethyl groups, researchers can gain insights into how different structural features influence biological activity. This approach is particularly valuable for understanding ligand-induced conformational changes in proteins.
The synthesis and characterization of 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate have also contributed to advancements in synthetic methodology. Techniques such as asymmetric synthesis have been employed to introduce chirality into the molecule, which is essential for many biologically active compounds. The use of chiral auxiliaries or catalysts allows for the preparation of enantiomerically pure forms of this compound, which can exhibit enhanced biological activity due to their specific stereochemical configuration.
As our understanding of molecular interactions continues to evolve, compounds like 1,3-Diethyl 2-[2-(2-methylbutan-2-yl)-5-oxocyclohexyl]propanedioate will play an increasingly important role in drug discovery and development. Their unique structural features offer opportunities for designing molecules with improved efficacy and reduced side effects. Furthermore, advances in computational chemistry and high-throughput screening technologies are making it faster and more efficient to identify promising candidates from large libraries of compounds.
In conclusion,1,3-Diethyl 2-[2-(2-methylbutan-2-yll)-5 oxocyclohexy l]propaned io ate (CAS No .2138087 -59 -7) stands out as a significant compound in pharmaceutical chemistry due to its intricate structure and potential applications . Its synthesis , characterization , an d ongoing research highlight its importance as a building block for novel therapeutic agents . As science progresses , this molecule will continue to be a valuable asset i n efforts t o develop innovative treatments f or various diseases .
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